N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide
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Overview
Description
“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Synthesis Analysis
The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Molecular Structure Analysis
Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .
Chemical Reactions Analysis
The experimental results showed that “4-(Pyridin-4-yl)thiazol-2-amine” is an effective corrosion inhibitor for mild steel in an acid medium .
Physical and Chemical Properties Analysis
The constitution and characteristic of the protective layer on the steel surface were verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .
Scientific Research Applications
Optical and Electronic Applications
Aryl substituted 2,6-di(thiazol-2-yl)pyridines, functionalized with naphthyl groups among others, have been synthesized and investigated for their potential in organic light-emitting diodes (OLEDs). These compounds exhibit planar structures, significant charge transfer character in excited states, and electrochemical activity, suggesting their utility in electroluminescent applications and the development of OLED materials (Choroba et al., 2019).
Photophysical and Photochemical Properties
The study on 4-Piperidine-naphthalimide derivatives, including those with a thiazolidin side chain, revealed strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding. This demonstrates their potential as novel fluorescent pH sensors, indicating applications in sensing technologies (Cui et al., 2004).
Heterocyclic Compound Synthesis
Research has focused on the synthesis of heterotricyclic compounds containing the [1,8]naphthyridine group through the thermal isomerization of dialkylamino-vinylpyridines. These synthetic pathways provide a foundation for creating complex organic molecules with potential biological or material science applications (Ojea et al., 1992).
Anticonvulsant Agents
Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity. Among these, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed significant efficacy, highlighting the therapeutic potential of thiazole derivatives in epilepsy treatment (Ghabbour et al., 2015).
Mechanism of Action
Target of action
The compound “N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide” belongs to the class of thiazoles and naphthamides. Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Naphthamides, on the other hand, are less well-studied, but they are structurally similar to anilides, which are known to have diverse biological activities.
Mode of action
Thiazoles often act by binding to their targets and modulating their activity . The exact nature of this interaction would depend on the specific target and the structure of the thiazole compound.
Biochemical pathways
Without specific information on the targets of “this compound”, it’s difficult to predict which biochemical pathways it might affect. Given the diversity of targets that thiazoles can interact with, it’s likely that this compound could influence multiple pathways .
Future Directions
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h1-12H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMNFQORKEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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